YM158 free base

Leukotriene receptor Thromboxane receptor Competitive antagonism

YM158 free base delivers intrinsically balanced dual LTD₄/TXA₂ antagonism (pA₂ 8.87/8.81) in a single molecule, eliminating the pharmacokinetic and dosing complexities of physical mixtures. It achieves superior maximum inhibition in models where both mediators contribute, outperforming single-pathway antagonists. With high-affinity binding (Kᵢ LTD₄ 0.64 nM, TXA₂ 5.0 nM) and a clean selectivity profile across unrelated receptors, YM158 is the definitive reference standard for dual-antagonist discovery and asthma model validation. Choose YM158 for unambiguous, reproducible dual-pathway blockade.

Molecular Formula C32H33ClN6O5S2
Molecular Weight 681.2 g/mol
CAS No. 179102-65-9
Cat. No. B8761486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM158 free base
CAS179102-65-9
Molecular FormulaC32H33ClN6O5S2
Molecular Weight681.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5
InChIInChI=1S/C32H33ClN6O5S2/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39)
InChIKeyZEZUDOUQZAREDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM158 Free Base (CAS 179102-65-9) – Dual LTD4/TXA2 Antagonist for Respiratory Research


YM158 free base (also designated YM-57158) is a synthetic, orally active dual antagonist targeting the leukotriene D₄ (LTD₄/CysLT₁) and thromboxane A₂ (TXA₂/TP) receptors [1]. Functional characterization in isolated guinea pig trachea demonstrates competitive antagonism with pA₂ values of approximately 8.87 for LTD₄ and 8.81 for TXA₂ [2]. The compound exhibits high binding affinity (Kᵢ = 0.64 ± 0.06 nM for LTD₄; 5.0 ± 0.88 nM for TXA₂) to guinea pig lung membrane preparations and lacks significant affinity for a broad panel of unrelated receptors, underscoring its target selectivity [3].

Why Single-Receptor Antagonists Cannot Substitute for YM158 Free Base in Asthma Models


Generic substitution of YM158 free base with single-pathway antagonists (e.g., montelukast or seratrodast alone) or simple physical mixtures thereof fails to replicate its integrated pharmacological profile. In vivo studies demonstrate that while the LTD₄-specific antagonist pranlukast exhibits ~25-fold higher potency in isolated LTD₄ antagonism (ED₅₀ = 0.34 mg/kg vs. 8.6 mg/kg for YM158), the doses required for significant inhibition of antigen-evoked airway responses are equivalent [1]. This functional equivalence arises from YM158's intrinsic, balanced dual blockade of both the LTD₄ and TXA₂ pathways within a single molecule, which yields superior maximum inhibition in models where both mediators contribute compared to either single antagonist alone [2]. Therefore, procurement decisions based solely on LTD₄ or TXA₂ receptor affinity metrics are insufficient and may lead to underperforming experimental outcomes.

Quantitative Evidence: YM158 Free Base (179102-65-9) Versus Closest Analogs


Dual Antagonism Potency: pA₂ Comparison Against Montelukast and Seratrodast

In isolated guinea pig tracheal contraction assays, YM158 exhibits competitive dual antagonism of LTD₄ and TXA₂ receptors. Its antagonistic activity for the LTD₄ receptor is approximately 6.5-fold less potent than that of the single-pathway antagonist montelukast, while its activity for the TXA₂ receptor is 2.5-fold more potent than that of the single-pathway antagonist seratrodast [1]. This balanced, intermediate potency across both targets distinguishes YM158 from high-selectivity single-receptor antagonists, enabling simultaneous pathway blockade at comparable in vivo doses.

Leukotriene receptor Thromboxane receptor Competitive antagonism Tracheal contraction

Binding Affinity and Selectivity Profile in Guinea Pig Lung Membranes

YM158 demonstrates high affinity for both LTD₄ and TXA₂ receptors in radioligand binding assays using guinea pig lung membrane preparations, with Kᵢ values of 0.64 ± 0.06 nM for [³H]LTD₄ binding and 5.0 ± 0.88 nM for [³H]U46619 (TXA₂ analog) binding [1]. Hill coefficients did not significantly differ from unity, confirming competitive antagonism. In contrast, YM158 showed no significant affinity for a diverse panel of 14+ other receptors, including α₁-, α₂-, β-adrenoceptors, histamine, 5-HT, muscarinic, sigma, C5a, opioid, Ca²⁺ channel, K⁺ channel, protein kinase C, bradykinin, endothelin, neurokinin, and platelet activating factor receptors [2].

Radioligand binding Receptor affinity Selectivity screening Kᵢ value

In Vivo Efficacy: ED₅₀ Comparison with Pranlukast in Airway Resistance Models

Oral administration of YM158 produced dose-dependent inhibition of LTD₄- and U46619-induced increases in airway resistance in guinea pigs, with ED₅₀ values of 8.6 mg/kg (LTD₄-induced) and 14 mg/kg (U46619-induced) [1]. Although the LTD₄-specific antagonist pranlukast exhibited greater potency in isolated LTD₄ antagonism (ED₅₀ = 0.34 mg/kg), the doses of pranlukast and YM158 required for significant inhibition of antigen-evoked airway responses were equivalent [2]. This functional parity in a physiologically relevant model underscores the added value of YM158's TXA₂ receptor blockade in counteracting the contribution of thromboxane to bronchoconstriction.

In vivo pharmacology ED₅₀ Airway resistance Antigen-induced bronchoconstriction

Superior Maximum Inhibition in Mediator-Controlled Asthma Models

In a novel actively sensitized guinea pig asthma model where asthmatic responses were modulated by the cyclooxygenase inhibitor indomethacin to reveal the relative contributions of LTD₄ and TXA₂, YM158 achieved stronger maximum inhibition than either a single LTD₄ receptor antagonist (pranlukast) or a single TXA₂ receptor antagonist (daltroban) alone [1]. This enhanced efficacy was observed regardless of whether LTD₄ was dominant, TXA₂ was dominant, or both mediators participated equally in the bronchoconstrictive response, demonstrating the functional advantage of dual blockade over single-pathway inhibition.

Asthma model Maximum inhibition Mediator synergy Indomethacin modulation

Functional Selectivity: Absence of Antagonism at Histamine and Muscarinic Receptors

In functional assays using isolated guinea pig tracheae, YM158 (up to 10 μM) showed no antagonism against contractions induced by LTC₄, histamine, or carbachol, confirming its selectivity for LTD₄ and TXA₂ receptor-mediated responses [1]. This contrasts with some less selective lipid mediator antagonists that may exhibit off-target activity at histamine H₁ or muscarinic acetylcholine receptors, which can confound interpretation of airway hyperresponsiveness studies. Additionally, YM158 inhibited PGD₂- and PGF₂α-induced tracheal contractions, consistent with the known cross-reactivity of these prostanoids at the TXA₂ receptor [2].

Functional selectivity Off-target activity Tracheal contraction Histamine receptor

Recommended Research and Procurement Applications for YM158 Free Base


Investigating Synergistic Roles of LTD₄ and TXA₂ in Asthma Pathophysiology

YM158 free base is ideally suited for studies aimed at dissecting the relative contributions of leukotriene D₄ and thromboxane A₂ pathways in asthma. Its balanced dual antagonism, as demonstrated by pA₂ values of 8.87 (LTD₄) and 8.81 (TXA₂) in guinea pig trachea [1] and its superior maximum inhibition over single antagonists in mediator-controlled asthma models [2], enables researchers to simultaneously block both mediators without the confounding pharmacokinetic and dosing complexities of using a physical mixture of two separate drugs.

Benchmarking Novel Dual Antagonists Against a Well-Characterized Standard

YM158 serves as a reference standard for the development and characterization of next-generation dual LTD₄/TXA₂ antagonists. Its well-defined in vitro binding profile (Kᵢ = 0.64 nM for LTD₄, 5.0 nM for TXA₂) [3] and in vivo efficacy (ED₅₀ = 8.6 mg/kg for LTD₄-induced airway resistance) [4] provide a robust benchmark against which new chemical entities can be compared, facilitating structure-activity relationship studies and lead optimization.

Pharmacological Validation of In Vivo Airway Hyperresponsiveness Models

Given its oral activity and dose-dependent inhibition of both LTD₄- and U46619-induced increases in airway resistance (ED₅₀ = 8.6 and 14 mg/kg, respectively) [4], YM158 is a valuable tool for validating new animal models of airway hyperresponsiveness. Its consistent efficacy across LTD₄-dominant, TXA₂-dominant, and balanced mediator conditions [2] makes it a reliable positive control for ensuring the responsiveness and pharmacological sensitivity of experimental asthma models.

Selectivity Profiling in Receptor Pharmacology Screens

YM158's established lack of affinity for a broad panel of receptors—including adrenoceptors, histamine, serotonin, muscarinic, and peptide receptors [3]—positions it as a useful tool in selectivity counter-screens. Researchers can employ YM158 to verify that observed biological effects are indeed mediated through LTD₄/TXA₂ receptors, rather than through off-target interactions, thereby enhancing the specificity of target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM158 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.